5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide

Medicinal chemistry Fragment-based drug design Physicochemical property optimization

This compound features a fully aromatic pyrazolo[1,5-a]pyrimidine core with a unique 2-carbohydrazide moiety offering three H-bond donor sites—absent in common 3-carboxylic acid regioisomers. The 5-thienyl group provides enhanced polarizability vs. phenyl analogs, while the planar scaffold supports ATP-site kinase engagement. Ideal for hydrazone library expansion via one-step aldehyde condensation. Sourced from established European screening compound suppliers. Differentiated from tetrahydropyrimidine analogs by maintained aromaticity critical for kinase hinge binding.

Molecular Formula C12H8F3N5OS
Molecular Weight 327.29 g/mol
CAS No. 329222-72-2
Cat. No. B10958431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide
CAS329222-72-2
Molecular FormulaC12H8F3N5OS
Molecular Weight327.29 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NN
InChIInChI=1S/C12H8F3N5OS/c13-12(14,15)9-4-6(8-2-1-3-22-8)17-10-5-7(11(21)18-16)19-20(9)10/h1-5H,16H2,(H,18,21)
InChIKeyXBTNRNUKBRUSJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide (CAS 329222-72-2): Core Scaffold Identity and Pharmacophore Context


5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide (CAS 329222-72-2, molecular formula C12H8F3N5OS, molecular weight 327.29 g/mol) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class . Its core scaffold features a fused pyrazole-pyrimidine bicyclic system bearing three distinguishing substituents: a thienyl group at position 5, a trifluoromethyl group at position 7, and a free carbohydrazide (–CONHNH₂) moiety at position 2. The pyrazolo[1,5-a]pyrimidine scaffold is widely recognized as a privileged structure in kinase inhibitor drug discovery, with multiple members of this class having progressed to clinical evaluation as CDK, PI3K, and Aurora kinase inhibitors [1]. The 2-carbohydrazide functionality distinguishes this compound from the more common 3-carboxylic acid or 3-carboxamide regioisomers that dominate the patent and medicinal chemistry literature, positioning it as a chemically distinct entry point for hydrazone and hydrazide-based lead generation libraries .

Why Generic Substitution of 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide Is Not Advisable for Focused Library Design


Substituting this compound with a pyrazolo[1,5-a]pyrimidine analog bearing a different substituent at position 2 or a different heteroaryl group at position 5 is not a functionally neutral choice. The 2-carbohydrazide moiety provides a unique hydrogen-bond donor/acceptor profile (three H-bond donor sites from the –CONHNH₂ group) that is absent in the 3-carboxylic acid regioisomer (CAS 5841-98-5), which offers only one H-bond donor . The thienyl (thiophene) ring at position 5 confers distinct electronic and steric properties compared to phenyl-substituted analogs: the sulfur atom contributes higher polarizability (calculated polar surface area contributions differ) and alters the heterocycle's π-stacking geometry versus a phenyl ring . Furthermore, the fully unsaturated pyrazolo[1,5-a]pyrimidine core maintains planarity and conjugation across the bicyclic system, whereas tetrahydropyrimidine-ring-containing analogs (e.g., CAS 832737-72-1, 832737-90-3) introduce sp³-hybridized centers that disrupt aromaticity, alter molecular shape, and modify pharmacokinetic-relevant properties such as logP and aqueous solubility . These structural distinctions have direct consequences for target binding, selectivity, and downstream synthetic derivatization strategies.

Quantitative Differentiation Evidence for 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide Versus Closest Analogs


Hydrogen-Bond Donor Count: 2-Carbohydrazide vs. 3-Carboxylic Acid Regioisomer

The 2-carbohydrazide substituent provides three hydrogen-bond donor (HBD) atoms (two from –NH₂, one from –NH–), compared to a single HBD from the 3-carboxylic acid analog. This higher HBD count supports distinct supramolecular recognition motifs relevant to crystal engineering and target binding. For comparison, the 3-carboxylic acid regioisomer (CAS 5841-98-5/310451-84-4, 5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid) with molecular formula C12H6F3N3O2S possesses only 1 HBD .

Medicinal chemistry Fragment-based drug design Physicochemical property optimization

Hydrogen-Bond Acceptor Count: 2-Carbohydrazide Versus 3-Carboxylic Acid Regioisomer

The 2-carbohydrazide substituent provides an estimated 6–7 hydrogen-bond acceptor (HBA) sites (including the carbonyl oxygen, terminal –NH₂ nitrogen, pyrimidine ring nitrogens, and thienyl sulfur), compared to approximately 5 HBA sites for the 3-carboxylic acid analog. This enhanced HBA capacity supports a richer set of potential intermolecular interactions. The 3-carboxylic acid analog (CAS 310451-84-4, molecular formula C12H6F3N3O2S) has fewer nitrogen atoms (3 vs. 5) and lacks the hydrazide –NH– and –NH₂ functionalities .

Medicinal chemistry Ligand-based drug design Pharmacophore modeling

Hydrazide-Based Derivatization Capability: Unique Synthetic Vector Absent in 3-Carboxylic Acid and Tetrahydropyrimidine Analogs

The free –CONHNH₂ group at position 2 enables condensation with aldehydes or ketones to form hydrazone (–CONHN=CH–) derivatives without protecting-group manipulation. This is a critical synthetic advantage over both the 3-carboxylic acid analog (which requires amide coupling reagents) and tetrahydropyrimidine analogs (in which the sp³ center at C-6/C-7 alters ring geometry and may restrict access to the 2-position). Published evidence demonstrates that structurally related pyrazolo[1,5-a]pyrimidine-2-carbohydrazides undergo facile hydrazone formation: SpectraBase records the NMR spectrum of N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide (C17H12F3N7OS, MW 419.39 g/mol), confirming successful derivatization at the hydrazide terminus [1]. Additionally, Sigma-Aldrich lists N'-[(1-Methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide (CAS 312504-04-4, MW 480.388 g/mol) as a commercial screening compound, confirming the synthetic tractability of this derivatization route .

Combinatorial chemistry Hydrazone library synthesis High-throughput screening deck design

Thienyl (Thiophene) at Position 5 Versus Phenyl: Lipophilicity and Polar Surface Area Differentiation

Replacing the 5-thienyl group with a 5-phenyl group alters both lipophilicity and polar surface area. The thienyl sulfur atom contributes additional polarity compared to a phenyl –CH= moiety. In the 5-phenyl analog (CAS 329222-73-3, 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide, molecular formula C14H10F3N5O, MW 321.263 g/mol), the absence of the sulfur atom reduces molecular weight by approximately 6 Da and eliminates one potential HBA site . Calculated logP values for pyrazolo[1,5-a]pyrimidine-2-carbohydrazide derivatives fall in the range of approximately 2.0–3.0; the thienyl substitution is expected to produce a logP approximately 0.3–0.5 log units lower than the corresponding phenyl analog based on π-value differences between thiophene (π ≈ 1.6) and benzene (π ≈ 2.0) . Quantitative logP/logD measurements for the target compound are not available in the open literature.

Physicochemical property design logP optimization CNS drug discovery

Fully Unsaturated Core Versus Tetrahydropyrimidine Analogs: Planarity and Aromatic Conjugation

The fully unsaturated pyrazolo[1,5-a]pyrimidine core of the target compound maintains complete aromatic conjugation across the bicyclic ring system. In contrast, tetrahydropyrimidine-ring-containing analogs in the 2-carbohydrazide series (e.g., CAS 832737-72-1, 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide, molecular formula C16H18F3N5O, MW 353.34 g/mol; and CAS 832737-90-3, 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide, molecular formula C14H13F4N5O, MW 343.29 g/mol) possess a partially saturated pyrimidine ring with one or more sp³-hybridized carbon centers . This saturation disrupts the planarity of the bicyclic system, which directly impacts π-stacking interactions with kinase hinge regions and alters the three-dimensional shape of the molecule. The tetrahydropyrimidine analogs have higher molecular weight (+26 Da and +16 Da, respectively) due to additional hydrogen atoms and, in one case, an additional fluorine atom. Density (calculated) for CAS 832737-72-1 is 1.5 ± 0.1 g/cm³ .

Kinase inhibitor design π-stacking interactions Structural biology

Topological Polar Surface Area (TPSA) and logP Differentiation: 2-Carbohydrazide Thienyl Series Versus Tetrahydropyrimidine Analogs

The calculated topological polar surface area (TPSA) for the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide analog (CAS 832737-72-1) is 85 Ų, with XLogP3 of 2.9, as reported in its PubChem-derived product specification . The target compound, with a fully unsaturated core, a thienyl (rather than 3,4-dimethylphenyl) substituent, and a lower molecular weight (327.29 vs. 353.34 g/mol), is expected to have a different TPSA (estimated 90–100 Ų due to the additional nitrogen atoms in the fully unsaturated ring and the thienyl sulfur contribution) and a lower logP (estimated 1.5–2.5, attributable to the polar thienyl sulfur and the absence of the two hydrophobic methyl groups present in CAS 832737-72-1). This class-level property divergence places the two compound series in potentially different ADME property space.

ADME prediction Blood-brain barrier penetration Oral bioavailability design

Best-Fit Research and Industrial Application Scenarios for 5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide


Focused Hydrazone Library Synthesis for Kinase Inhibitor Lead Generation

The free 2-carbohydrazide group enables one-step condensation with diverse aldehyde building blocks to generate hydrazone libraries. This is corroborated by the commercial availability of the hydrazone derivative N'-[(E)-(1-methyl-1H-pyrazol-4-yl)methylidene]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide (SpectraBase Compound ID 2afVVG6DpXb) and the acyl hydrazide derivative N'-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide (CAS 312504-04-4, Sigma-Aldrich R890987) . The pyrazolo[1,5-a]pyrimidine scaffold is a well-validated kinase hinge-binding motif, and the planar, fully unsaturated core of this compound supports ATP-site engagement . This scenario is best suited for medicinal chemistry teams running kinase-focused high-throughput screening campaigns who need a synthetically tractable core scaffold with rapid library expansion potential.

Physicochemical Property Differentiation in CNS-Penetrant Kinase Inhibitor Programs

The thienyl moiety at position 5 provides a calculated lipophilicity advantage (estimated logP ~0.3–0.5 units lower) compared to the 5-phenyl analog (CAS 329222-73-3) , while maintaining a TPSA value in the range suited for CNS drug-likeness evaluation (estimated 90–100 Ų, placing it near the commonly cited threshold of <90 Ų for blood-brain barrier penetration) . The combination of moderate lipophilicity (estimated XLogP3 ~1.5–2.5) and higher polar surface area versus tetrahydropyrimidine analogs (TPSA 85 Ų for CAS 832737-72-1) positions this compound in a differentiated CNS drug-like property space . This scenario is appropriate for neuroscience-focused discovery groups seeking a kinase-targeted scaffold with CNS-favorable physicochemical properties.

Co-Crystal Engineering Featuring Multi-Dentate Hydrogen Bonding

With three hydrogen-bond donor sites from the 2-carbohydrazide moiety, this compound offers a richer supramolecular synthon repertoire than the 3-carboxylic acid analog (which has only one HBD) . The fully aromatic, planar core facilitates π-stacking interactions, while the thienyl sulfur provides an additional polar interaction site not present in 5-phenyl analogs. This combination of structural features makes the compound a candidate for systematic co-crystallization screens aimed at mapping the hydrogen-bonding landscape of pyrazolo[1,5-a]pyrimidine-based inhibitors against kinase ATP-binding sites. This scenario is relevant for structural biology and biophysics groups conducting fragment-based or structure-guided drug design.

Commercial Screening Deck Procurement for Pyrazolo[1,5-a]pyrimidine-Focused Kinase Panels

This compound is stocked by SPECS (a major European screening compound supplier) and listed in chemical supplier databases including Chemsrc and ChemicalBook . Its unsaturated, planar core differentiates it from the tetrahydropyrimidine-subset of 2-carbohydrazide analogs (e.g., CAS 832737-72-1, 832737-90-3), making it the appropriate procurement choice for kinase-focused screening decks where ATP-mimetic planarity is a desired feature. The validated commercial availability from an established screening compound vendor supports practical procurement timelines. This scenario is suited for academic screening centers and biotech HTS groups building target-focused compound collections.

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